molecular formula C4H9NO2S B109187 DL-Homocysteine CAS No. 454-29-5

DL-Homocysteine

Cat. No.: B109187
CAS No.: 454-29-5
M. Wt: 135.19 g/mol
InChI Key: FFFHZYDWPBMWHY-UHFFFAOYSA-N
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Description

DL-Homocysteine, also known as 2-amino-4-mercaptobutyric acid, is a sulfur-containing amino acid. It is a non-essential, non-proteinogenic amino acid synthesized from methionine. Homocysteine is an intermediate metabolite in the methionine cycle, playing a crucial role in the biosynthesis of cysteine. Elevated levels of homocysteine in plasma are associated with various diseases, including cardiovascular diseases and neural tube defects .

Mechanism of Action

Target of Action

DL-Homocysteine, a thiol-containing amino acid, is formed by the demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions, including the conversion of homocysteine to other essential compounds.

Mode of Action

This compound interacts with its targets to facilitate important biochemical reactions. For instance, it can be recycled into methionine or converted into cysteine with the aid of vitamins B6, B9, and B12 . This interaction results in changes in the concentrations of these amino acids, which can have significant effects on various physiological processes.

Biochemical Pathways

This compound is involved in key pathways in post-genomic and epigenetic regulation mechanisms . It plays a crucial role in regulating methionine availability, protein homeostasis, and DNA methylation . Disturbances in these pathways due to altered homocysteine metabolism can lead to various health issues, including cardiovascular diseases and carcinogenesis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection of reduced homocysteine, its levels peak within 5 minutes post-injection . The half-lives of reduced homocysteine, total homocysteine, and reduced cysteine in the blood were found to be 47, 71, and 141 minutes, respectively .

Result of Action

The action of this compound at the molecular and cellular levels can have significant effects. For instance, high levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, is regarded as a marker of cardiovascular disease . It is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain vitamins (B6, B9, and B12) is necessary for the conversion of homocysteine into other compounds . Furthermore, conditions that lead to elevated homocysteine levels, such as dietary deficiencies or genetic disorders, can affect its action and the resulting physiological effects .

Biochemical Analysis

Biochemical Properties

DL-Homocysteine interacts with several enzymes, proteins, and other biomolecules. It is involved in the metabolism of methionine and cysteine . It can be recycled into methionine or converted into cysteine with the aid of vitamins B6, B9, and B12 . The enzyme S-adenosylmethionine synthetase catalyzes the synthesis of S-adenosylmethionine (SAM) through the reaction of methionine and adenosine triphosphate . SAM then transfers the methyl group to an acceptor molecule .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can also induce toxic effects due to the inhibition of Na ±,K ±ATPase, lowering levels of gasotransmitters (NO, CO, H2S), the overstimulation of n-methyl-D-aspartate (NMDA) receptors, inducing inflammation and oxidative stress, and mitochondrial dysfunction in cardiac tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds enzymes involved in homocysteine metabolism, thus inhibiting their activity . It also has the ability to interact with certain proteins and lipids, which may impact their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a combination of 3DA and storage at 2–8 °C allows collection of samples for plasma homocysteine measurement outside of the hospital setting and wider population screening .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study where developing chicks were supplemented with 0.6% this compound for the first 8 weeks of life, it was found that this compound modulates the expression of progranulin and EphA2 in a time- and dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a crucial component for regulating methionine availability, protein homeostasis, and DNA-methylation, key pathways in post-genomic and epigenetic regulation mechanisms .

Transport and Distribution

This compound is transported into both endothelial cells and smooth muscle cells in a time-dependent fashion, but the transport is approximately 4-fold greater in smooth muscle cells . It shares transporter systems with cysteine and can be inhibited for transport by multiple neutral amino acids in vascular cells .

Subcellular Localization

It is known that homocysteine metabolism contributes to the folate-dependent/independent remethylation to form methionine and the transsulfuration pathway (via cystathionine) to form cysteine . These pathways require vitamin-derived cofactors and occur in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Homocysteine can be synthesized through several methods. One common method involves the continuous production of this compound thiolactone hydrochloride. This process starts with DL-methionine as the raw material, which reacts with sulfuric acid in a liquid-liquid phase microchannel reactor to generate DL-homocystine. The reaction liquid containing DL-homocystine and hydrochloric acid is then introduced into a cathode chamber of an electrolytic cell, where a reduction reaction occurs to produce DL-homocystine hydrochloride. The product is then purified to obtain this compound thiolactone hydrochloride .

Industrial Production Methods: Industrial production of this compound often involves electrochemical methods. For instance, DL-homocystine can be converted to N-acetyl homocysteine thiolactone using electrochemical techniques. This method is advantageous as it avoids heavy metal contamination and meets medical standards .

Chemical Reactions Analysis

Types of Reactions: DL-Homocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include homocystine, this compound thiolactone, and N-acetyl homocysteine thiolactone .

Scientific Research Applications

DL-Homocysteine has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as an intermediate in the methionine cycle and its involvement in various metabolic pathways. Its elevated levels are associated with several diseases, making it a significant biomarker in medical research .

Properties

IUPAC Name

2-amino-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859946
Record name (+/-)-Homocysteine
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-29-5, 6027-13-0, 454-28-4
Record name (±)-Homocysteine
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Record name Homocysteine, DL-
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Record name homocysteine
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Record name HOMOCYSTEINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Yes, DL-Homocysteine competitively inhibits glutamic acid decarboxylase (GAD) with respect to both L-Glutamate and pyridoxal 5'-phosphate []. It also exhibits a dual inhibitory action on gamma-aminobutyrate aminotransferase (GABA-T), competing with gamma-aminobutyric acid and forming an inactive complex with pyridoxal 5'-phosphate and alpha-ketoglutarate []. This inhibition of GABA metabolism is thought to contribute to the convulsant action of this compound.

A: Research suggests that this compound can inhibit tyrosinase, the enzyme responsible for melanin production []. This inhibition is likely due to this compound interacting with copper at the enzyme's active site. This interaction could explain the reversible hypopigmentation observed in some individuals with homocystinuria, a condition characterized by elevated homocysteine levels.

ANone: The molecular formula of this compound is C4H9NO2S, and its molecular weight is 135.18 g/mol.

A: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structure of this compound and its derivatives [].

A: this compound thiolactone hydrochloride has been shown to inhibit root growth in various plant species, including Brassica campestris, Lactuca sativa, and Echinochloa utilis []. This inhibitory effect is even observed at low concentrations, suggesting a potent influence on plant development.

A: this compound can act as both a reducing and stabilizing agent in the synthesis of gold nanoclusters (AuNCs) []. These hcy-AuNCs exhibit orange-yellow fluorescence and have shown promise as bioimaging probes, particularly in cancer cell imaging.

A: Yes, some bacteria can utilize this compound as a sulfur source for growth [, ]. This utilization often involves the enzymatic conversion of this compound to L-Methionine through a process called transmethylation.

A: Research indicates that resting cells of certain methylotrophic bacteria can utilize this compound and methanol to produce L-Methionine []. This biocatalytic process highlights the potential of harnessing bacterial metabolic pathways for the production of industrially relevant amino acids.

A: Studies on plant root growth suggest that the free amino group at the C-3 position of this compound thiolactone is crucial for its inhibitory activity []. N-acetyl and N-benzoyl derivatives, which lack this free amino group, exhibit significantly lower inhibitory effects.

A: Research on a series of aromatic amino acids structurally related to L-Methionine has provided insights into the structural features important for inhibiting S-adenosyl-L-methionine synthetase []. The presence and position of aromatic rings, as well as the nature of substituents on these rings, significantly influence the inhibitory potency of these analogs.

A: this compound can be conjugated to other molecules through disulfide linkages, as demonstrated by its conjugation to bisphosphonates [, ]. These conjugates, while stable in aqueous solutions, can be cleaved by physiological thiols like L-Cysteine and L-Glutathione, highlighting the potential for targeted drug delivery.

A: Yes, dietary supplementation with this compound thiolactone effectively induces hyperhomocysteinemia in rats [, , ]. This model is valuable for studying the effects of elevated homocysteine levels on various physiological processes.

A: this compound thiolactone hydrochloride (DL-Hcy TLHC) is frequently used to induce hyperhomocysteinemia in animal models to study its effects on the cardiovascular system [, , , , ]. This research helps to elucidate the role of elevated homocysteine levels in vascular dysfunction.

A: Studies in rats suggest that this compound thiolactone can induce seizures in neonatal rats, indicating potential neurotoxicity []. Further research is needed to fully understand the impact of this compound on the nervous system.

A: Administration of this compound thiolactone hydrochloride (DL-Hcy TLHC) to isolated rat hearts has been shown to affect cardiac contractility, coronary flow, and oxidative stress markers []. These effects appear to be modulated by various gasotransmitters, suggesting a complex interplay between this compound and cardiovascular regulation.

A: A high-performance liquid chromatography (HPLC) method utilizing this compound as a reducing agent has been developed for the quantitative determination of ascorbic acid in vegetables []. This method underscores the analytical utility of this compound in food chemistry.

A: The solubility of this compound thiolactone hydrochloride has been investigated in various pure and binary solvent systems []. Understanding its solubility profile is crucial for developing formulations and optimizing its use in different applications.

A: Yes, bacteria like Brucella suis can utilize various sulfur sources, including L-Cysteine, L-Cystathionine, and L-Methionine, in addition to this compound []. The ability of bacteria to utilize different sulfur sources highlights the metabolic flexibility of these organisms.

A: Radiolabeled this compound, specifically 99mTc-DL-Homocysteine, has shown potential as a tumor imaging agent [, ]. This application exemplifies the interdisciplinary nature of this compound research, bridging the fields of chemistry, medicine, and imaging.

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